molecular formula C19H18N2O2 B2819064 6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one CAS No. 922927-25-1

6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one

Cat. No.: B2819064
CAS No.: 922927-25-1
M. Wt: 306.365
InChI Key: CWIMADBTYPEFHX-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one typically involves the condensation of appropriate substituted hydrazines with diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6-(4-(3-methylphenyl)-1-piperazinyl)pyridazine
  • 6-[(4-Methoxyphenyl)methyl]pyridazin-3-ol
  • 3-[3-(4-Methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanethioamide

Uniqueness

6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy and methylphenylmethyl groups. This unique structure can confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-6-8-15(9-7-14)13-21-19(22)11-10-18(20-21)16-4-3-5-17(12-16)23-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIMADBTYPEFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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